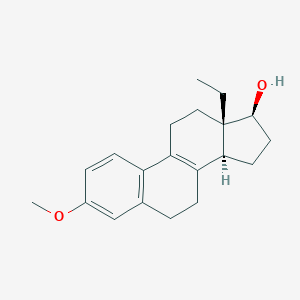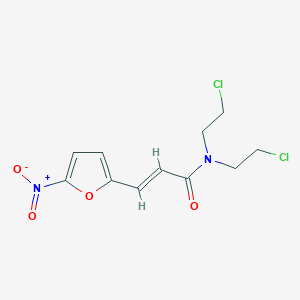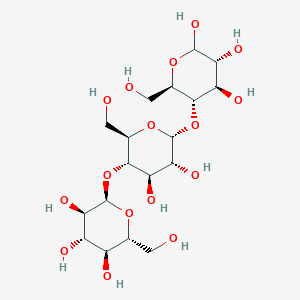
Pullulan
Vue d'ensemble
Description
Pullulan is a natural polymer produced by the yeast-like fungus Aureobasidium pullulans. It is characterized by its water solubility and unique structure, which includes α-(1→4) and α-(1→6) glycosidic linkages, forming maltotriose repeating units. This polysaccharide is non-toxic, non-immunogenic, non-carcinogenic, and non-mutagenic, making it suitable for various biomedical applications .
Synthesis Analysis
The synthesis of pullulan involves the aerobic cultivation of Aureobasidium pullulans. The production process includes both upstream and downstream processing to obtain the high-purity exopolysaccharide. Pullulan can be chemically modified to enhance its utility, such as etherification, which results in derivatives with different solubility and thermal properties .
Molecular Structure Analysis
Pullulan's molecular structure is a regularly repeating copolymer consisting of maltotriose units. Each maltotriose unit is composed of two α-(1→4) linked glucopyranose rings and one α-(1→6) linked glucopyranose ring. This structure imparts hydrophilic and hydrophobic characteristics to pullulan, which are crucial for its diverse applications .
Chemical Reactions Analysis
Pullulan can undergo various chemical reactions to form derivatives with altered properties. For instance, etherification with 1-bromopropane and 1-bromobutane in the presence of sodium hydroxide produces propyl- and butyl-etherified pullulans with varying degrees of substitution. Chloroalkylation of pullulan allows for the attachment of bioactive compounds through covalent bonding .
Physical and Chemical Properties Analysis
Pullulan exhibits distinctive physical traits due to its molecular structure, such as the ability to form fibers and its adhesive properties. Its derivatives show water resistance and solubility in organic solvents. The glass transition temperature and thermal degradation temperature of these derivatives vary depending on the degree of substitution, indicating their potential for melt processing .
Applications in Biomedical Research and Development
Pullulan and its derivatives have been extensively explored for their applications in drug and gene delivery, tissue engineering, wound healing, and medical imaging. Due to its biocompatibility and unique properties, pullulan is used as a carrier for bioactive compounds, in the formation of pharmaceutical dosages, and as a coating material. It also finds applications in food and pharmaceutical industries, water treatment, and as a plasma substitute .
Case Studies
Specific case studies highlight the use of pullulan in targeted drug and gene delivery, demonstrating its ability to target infected cells and tissues, thereby enhancing the bioactivity and therapeutic efficacy of the conjugated drugs. Pullulan's role in tissue engineering and wound healing is also significant, as it can be used as a scaffold material that supports cell growth and tissue regeneration .
Applications De Recherche Scientifique
Biomedical Applications
- Pullulan is a water-soluble polysaccharide with unique structural features, exhibiting both hydrophobic and hydrophilic characteristics, making it useful in various biomedical applications. It has been utilized in drug and gene targeting, leveraging its ability to target infected cells/tissues effectively. This facilitates high bioactivity and release of cytotoxic molecules in areas like the liver, lungs, brain, and spleen (Singh et al., 2015).
- Its non-toxic, non-immunogenic, and non-carcinogenic properties, along with its unique linkage pattern and presence of hydroxyl groups, make it suitable for diverse biomedical applications. These include tissue engineering, vaccination, plasma substitution, and medical imaging (Singh et al., 2017).
Biopolymer Blends and Composites
- Pullulan's biocompatible and non-toxic nature allows it to be blended with various natural and synthetic polymers. These blends have applications in drug delivery systems, tissue engineering, wound healing, gene therapy, and in the food industry, demonstrating its versatility (Tabasum et al., 2018).
Food Industry Applications
- In the food industry, pullulan's properties like being tasteless, odorless, and having excellent film-forming capabilities make it suitable for edible coatings and films. It's also used as a flocculant, foaming agent, and adhesive, highlighting its multifunctional role (Singh et al., 2019).
Nanotechnology and Targeted Delivery Systems
- Pullulan's unique properties have been harnessed in the development of stimuli-responsive systems and targeted delivery systems in biomedical applications. These include imaging, tumor targeting, stem cell therapy, and vaccine delivery, among others (Raychaudhuri et al., 2020).
Sustainable Body- and Skin-Contact Applications
- Its compatibility with body and skin, and biodegradability make pullulan a promising candidate for use in the biomedical, personal care, and cosmetic sector, particularly in applications involving contact with skin (Coltelli et al., 2020).
Environmental and Industrial Applications
- Pullulan's production and characterization are vital for its diverse applications in industries like agriculture, textiles, cosmetics, and pharmaceuticals. Research on cost-effective production methods and its properties is ongoing to expand its industrial utility (K. Sugumaran et al., 2017).
Chemical Modification and Advanced Applications
- Due to its stable, hydrophilic nature, and availability of reactive sites for modification, pullulan has seen advances in chemical modifications for applications in targeted theranostics, tissue engineering, and environmental remediation (Tiwari et al., 2019).
Food Packaging
- Its excellent film-forming abilities and adhesive properties make pullulan an ideal material for eco-friendly and biodegradable food packaging. It can be modified to create multifunctional materials with antimicrobial activity suitable for food packaging (Kraśniewska et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-DZOUCCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157137 | |
| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maltotriose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Amylotriose | |
CAS RN |
113158-51-3, 1109-28-0 | |
| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Maltotriose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





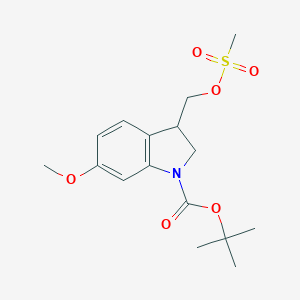


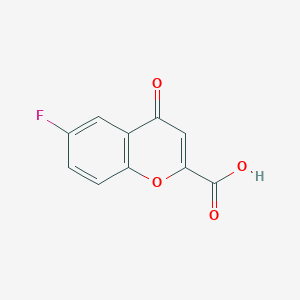



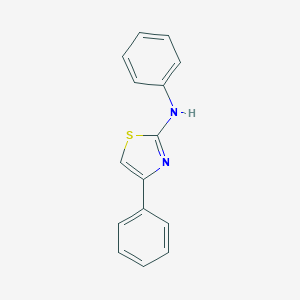
![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)

